molecular formula C14H19ClO B1329962 4-Heptylbenzoyl chloride CAS No. 50606-96-7

4-Heptylbenzoyl chloride

Cat. No. B1329962
CAS RN: 50606-96-7
M. Wt: 238.75 g/mol
InChI Key: WHTFLTOKFXTJGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-heptylbenzoyl chloride can be inferred from the synthesis of other aromatic compounds. For example, the synthesis of hexa-peri-hexabenzocoronenes (HBC's) involves the use of hexakis(4-acetylphenyl)benzene as a precursor . Although the synthesis of 4-heptylbenzoyl chloride is not explicitly described, it is likely that a similar approach could be used, starting with a heptyl-substituted benzene derivative and introducing the acyl chloride functionality through standard organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of 4-heptylbenzoyl chloride would consist of a benzene ring with a heptyl substituent and an acyl chloride group. The presence of the heptyl chain would likely confer some solubility in organic solvents, while the acyl chloride group would be highly reactive. The papers do not provide specific information on the molecular structure of 4-heptylbenzoyl chloride, but the electronic properties of similar aromatic compounds are discussed, indicating that planar HBC's undergo reversible electrochemical oxidations .

Chemical Reactions Analysis

4-Heptylbenzoyl chloride would be expected to participate in various chemical reactions typical of acyl chlorides. These could include reactions with alcohols to form esters, with amines to form amides, and with water to form carboxylic acids. The papers provided do not discuss the chemical reactions of 4-heptylbenzoyl chloride specifically, but the synthesis of 4,4'-(phenylazanediyl)dibenzoic acid using a phase transfer catalyst suggests that similar compounds can be synthesized under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-heptylbenzoyl chloride can be extrapolated from the properties of similar compounds. For instance, poly(4-hydroxybenzoate) shows that the nature of the monomer and reaction conditions can affect the polymer's molecular weight and thermal stability . Although 4-heptylbenzoyl chloride is not a polymer, the reactivity of the acyl chloride group would be a defining feature of its chemical properties. The solubility and stability of the compound would be influenced by the heptyl chain and the aromatic ring.

Scientific Research Applications

Enhanced Detection of Estrogens in Biological Fluids

4-Heptylbenzoyl chloride is implicated in the enhancement of detection responses for estrogens in biological fluids. Liquid chromatography combined with derivatization using reagents such as 4-nitrobenzenesulfonyl chloride, a compound structurally related to 4-heptylbenzoyl chloride, can improve sensitivity in detecting estrogens, which is significant for diagnosing fetoplacental function in pregnant women (Higashi et al., 2006).

Synthesis of Complex Organic Compounds

Research involving similar compounds to 4-heptylbenzoyl chloride, like benzyl triethyl ammonium chloride, demonstrates its use in synthesizing complex organic compounds such as 4,4'-(phenylazanediyl) dibenzoic acid. This process involves various chemical reactions, highlighting the potential use of 4-heptylbenzoyl chloride in organic synthesis (Zhaole Lu, 2014).

Biosynthesis of Petrochemical Products

A marine bacterium producing 4-hydroxybenzoate and its alkyl esters, including compounds structurally related to 4-heptylbenzoyl chloride, suggests its potential in biosynthesizing petrochemical products. These compounds are widely used in the food and cosmetic industries as preservatives (Peng et al., 2006).

Potentiometric Sensors

4-Heptylbenzoyl chloride could potentially contribute to the development of sensors. A study demonstrates the use of poly(vinyl chloride) matrix in creating potentiometric sensors for nickel(II) detection, indicating potential applications of 4-heptylbenzoyl chloride in sensor technology (Gupta et al., 2000).

Catalysis and Organic Synthesis

The compound plays a role in catalysis and organic synthesis. For instance, research on nickel-catalyzed asymmetric reductive cross-coupling uses a related ligand, 4-heptyl-BiOX, highlighting the relevance of 4-heptylbenzoyl chloride in synthesizing enantioenriched organic compounds (Poremba et al., 2017).

Safety And Hazards

4-Heptylbenzoyl chloride is classified as Eye Damage 1, Skin Corrosion 1B, and STOT SE 3. It may cause respiratory irritation. The compound has a flash point of 113 °C (closed cup). Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-heptylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTFLTOKFXTJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068559
Record name Benzoyl chloride, 4-heptyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylbenzoyl chloride

CAS RN

50606-96-7
Record name 4-Heptylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-heptyl-
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Record name Benzoyl chloride, 4-heptyl-
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Record name Benzoyl chloride, 4-heptyl-
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Record name 4-heptylbenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JW Choi, SH Kim, GJ Shin, JW Kim, JH Lee - Journal of Molecular Liquids, 2023 - Elsevier
… In 4-heptylbenzoyl chloride, a C single bond … 4-heptylbenzoyl chloride and PVA polymer. These results confirm that PVA polymer was successfully grafted with 4-heptylbenzoyl chloride …
Number of citations: 2 www.sciencedirect.com
R Mukherjee, M Jaggi, P Rajendran… - Bioorganic & medicinal …, 2004 - Elsevier
… Betulinic acid (1), upon reaction separately with 3-(trifluoromethyl)benzoyl chloride, 4-pentylbenzoyl chloride and 4-heptylbenzoyl chloride, yielded corresponding 3-O-acyl derivatives 3…
Number of citations: 51 www.sciencedirect.com
M Boulven, G Quintard, A Cottaz, C Joly, A Charlot… - Carbohydrate …, 2019 - Elsevier
… The 4-heptylbenzoyl chloride derivative seems to be the less reactive modifier, and the use of hydrocinnamoyl chloride leads to the highest DS values. Moreover, the influence of the …
Number of citations: 29 www.sciencedirect.com
M Cavazza, C Forte, G Galli, M Geppi, F Pietra… - Liquid …, 1993 - Taylor & Francis
… 2-Hydroxy-5-(phepty1benzenazo)tropone [6] (0.304 g, 0.94 mmol) was added to 4-heptylbenzoyl chloride (0.224 g, 0-94 mmol) in dry pyridine (8 ml) in the presence of a few crystals of …
Number of citations: 7 www.tandfonline.com
H Sun, BM Fung - Liquid Crystals, 2000 - Taylor & Francis
The orientation of different segments of 4'-cyanophenyl 4-heptylbenzoate (7CPB) has been investigated using 13 C NMR. The method of proton-encoded local field (PELF) …
Number of citations: 5 www.tandfonline.com
D Premnath, M Indiraleka, PM Selvakumar… - Materials Today …, 2021 - Elsevier
… 4–aminoantipyrine, benzoyl chloride, 4-ethylbenzoyl chloride, 4-butylbenzoyl chloride, 4-pentylbenzoyl chloride, 4-heptylbenzoyl chloride, SiHa cervical cancer cell line purchased from …
Number of citations: 2 www.sciencedirect.com
AP Lawson - 1991 - search.proquest.com
… Simi larly, the benzoate 28s6 was formed in nearly quantitative yield from 4-heptylbenzoyl chloride and 13 and isolated in 87% crystallized yield. Isolated yields usually were higher …
Number of citations: 2 search.proquest.com
GW Gokel, T Lu, DA Rudnick… - Israel journal of …, 1992 - Wiley Online Library
MyristoylCoA:protein N‐myristoyl transferase (NMT) catalyzes the cotranslational covalent attachment of myristate (C14:0) to the ammo‐terminal glycine residues of a variety of …
Number of citations: 15 onlinelibrary.wiley.com
G Villorbina, D Canals, L Carde, S Grijalvo… - Bioorganic & Medicinal …, 2007 - Elsevier
… 4-Heptylbenzoyl chloride (13 μL, 0.055 mmol) was next added dropwise at rt and the resulting reaction mixture was stirred overnight at rt. Solvent was removed in vacuo, the residue …
Number of citations: 18 www.sciencedirect.com
SA Rogers, JD Bero, C Melander - ChemBioChem, 2010 - Wiley Online Library
… N-(2-Azidoethyl)-4-heptylbenzamide: As in the synthesis of N-(2-azidoethyl)tetradecanamide, 4-heptylbenzoyl chloride (0.289 g, 1.21 mmol) was treated with 2-azidoethanamine (0.104 …

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